Composés triphényl

Triphenyl compounds are a class of organic chemical compounds characterized by the presence of three phenyl groups attached to a central atom or molecule. These compounds play crucial roles in various fields due to their unique structural and functional properties.

Typically, triphenyl compounds are synthesized through multi-step organic reactions involving aromatic substitution processes such as Friedel-Crafts alkylation or acylation. They exhibit diverse chemical behaviors depending on the nature of the central atom or molecule to which they are attached. For instance, when attached to a silicon atom, they form organosilicon compounds known for their thermal stability and use in polymer synthesis.

In terms of applications, triphenyl compounds are widely used as catalysts, additives in organic synthesis, and components in pharmaceuticals. Their excellent solubility and reactivity make them indispensable in the development of new materials and chemical processes. Additionally, certain triphenyl derivatives have been explored for their potential use in dye-making industries due to their vibrant colors and stability.

Overall, triphenyl compounds represent a versatile class of organic molecules with significant implications across multiple scientific disciplines.

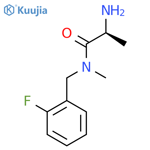

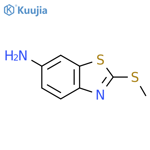

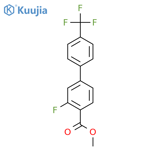

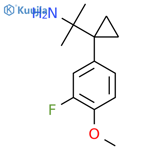

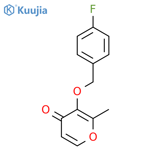

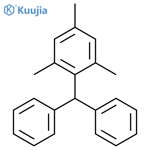

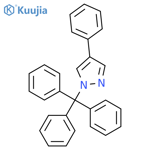

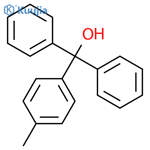

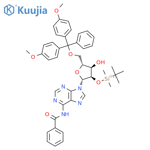

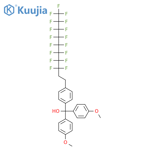

| Structure | Nom chimique | CAS | Le MF |

|---|---|---|---|

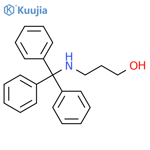

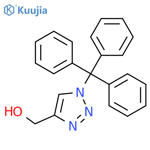

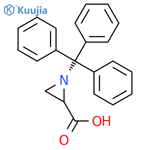

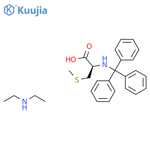

|

Benzene,2-(diphenylmethyl)-1,3,5-trimethyl- | 7505-15-9 | C22H22 |

|

1H-Pyrazole, 4-phenyl-1-(triphenylmethyl)- | 919802-97-4 | C28H22N2 |

|

Diphenyl(p-tolyl)methanol | 5440-76-6 | C20H18O |

|

1-Propanol, 3-[(triphenylmethyl)amino]- | 89448-83-9 | C22H23NO |

|

Benzenamine,4,4'-[(4-methylphenyl)methylene]bis[N,N-diethyl-3-methyl- | 70895-80-6 | C30H40N2 |

|

1H-1,2,3-Triazole-4-methanol, 1-(triphenylmethyl)- | 88529-86-6 | C22H19N3O |

|

2-Aziridinecarboxylic acid, 1-(triphenylmethyl)-, (S)- | 84771-33-5 | C22H19NO2 |

|

Trt-met-OH dea | 80514-69-8 | C27H34N2O2S |

|

Restriction Endonuclease Sac II | 81295-36-5 | C44H49N5O7Si |

|

Benzenemethanol,4-(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-heptadecafluorodecyl)-a,a-bis(4-methoxyphenyl)- | 865758-47-0 | C31H23F17O3 |

Littérature connexe

-

Hui Xu,Hongyuan Shang,Liujun Jin,Chunyan Chen,Cheng Wang,Yukou Du J. Mater. Chem. A, 2019,7, 26905-26910

-

2. Au nano dumbbells catalyzed the cutting of graphene oxide sheets upon plasmon-enhanced reduction†Xiaotian Wang,Mingyun Zhu,Wanlin Fu,Chengqian Huang,Qing Gu,Tingying Helen Zeng,Yunqian Dai,Yueming Sun RSC Adv., 2016,6, 46218-46225

-

Nicholas A. Barnes,Kevin R. Flower,Saad A. Fyyaz,Stephen M. Godfrey,Alan T. McGown,Philip J. Miles,Robin G. Pritchard,John E. Warren CrystEngComm, 2010,12, 784-794

-

Bo Cao,Shuai Fan,Xiaoyin Tan,Yandi Hu Environ. Sci.: Nano, 2017,4, 1670-1681

Fournisseurs recommandés

-

Nanjing jingzhu bio-technology Co., Ltd.Factory Trade Brand reagentsNature de l''entreprise: Private enterprises

-

Synrise Material Co. Ltd.Factory Trade Brand reagentsNature de l''entreprise: Private enterprises

-

Shanghai Aoguang Biotechnology Co., LtdFactory Trade Brand reagentsNature de l''entreprise: Private enterprises

-

Nantong Boya Environmental Protection Technology Co., LtdFactory Trade Brand reagentsNature de l''entreprise: Private enterprises

-

Jiangsu Xinsu New Materials Co., LtdFactory Trade Brand reagentsNature de l''entreprise: Private enterprises

Produits recommandés